molecular formula C18H15ClN4O2S B6558344 2-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide CAS No. 1040657-66-6

2-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide

Cat. No. B6558344
CAS RN: 1040657-66-6
M. Wt: 386.9 g/mol
InChI Key: CMPAFFBLNSJXBC-UHFFFAOYSA-N
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Description

The compound is a derivative of benzamide, which is an organic compound consisting of a benzene ring substituted with an amide group . The presence of the thiazole ring and the chlorophenyl group suggests that this compound may have interesting biological activities, as both of these groups are found in a variety of biologically active compounds .


Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the benzamide and thiazole rings. These rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with delocalized π electrons .

Scientific Research Applications

Antibacterial Activity

Quinazolinones, including our compound of interest, have shown promising antibacterial effects. Researchers have explored their potential as novel antibiotics to combat drug-resistant bacterial strains . Further studies are needed to elucidate the precise mechanisms and optimize their antibacterial activity.

Anticancer Applications

Quinazolinones have emerged as a privileged scaffold in cancer research. Some derivatives have been approved as drugs for treating lung and pancreatic cancers. Our compound’s structure warrants investigation into its potential as an anticancer agent .

Antioxidant Properties

Quinazolinones, including our compound, have been investigated for their antioxidant effects. Antioxidants play a crucial role in protecting cells from oxidative damage. Understanding our compound’s antioxidant mechanisms could have implications for health and disease prevention.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to targetVascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in angiogenesis, a process that allows the formation of new blood vessels from pre-existing ones, which is essential for the growth and spread of cancer cells .

Mode of Action

Based on its structural similarity to other compounds, it can be inferred that it may interact with its target through a process known asnucleophilic substitution . This process involves a nucleophile (a molecule that donates an electron pair) replacing a group in another molecule, leading to changes in the molecule’s structure and function .

Biochemical Pathways

Given its potential target, it may influence theangiogenesis pathway . By inhibiting VEGFR1, the compound could potentially disrupt the formation of new blood vessels, thereby inhibiting the growth and spread of cancer cells .

Pharmacokinetics

Similar compounds have been found to havegood bioavailability . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on its potential target and mode of action, it can be inferred that the compound may lead to theinhibition of angiogenesis . This could potentially result in the inhibition of tumor growth and metastasis .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of a compound

properties

IUPAC Name

2-[[2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S/c19-11-4-3-5-12(8-11)21-18-22-13(10-26-18)9-16(24)23-15-7-2-1-6-14(15)17(20)25/h1-8,10H,9H2,(H2,20,25)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPAFFBLNSJXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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